molecular formula C22H31N3O11 B608811 Mal-amido-PEG4-NHS CAS No. 756525-99-2

Mal-amido-PEG4-NHS

Cat. No.: B608811
CAS No.: 756525-99-2
M. Wt: 513.5
InChI Key: XSRYGQJQNPJNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-amido-PEG4-NHS is a polyethylene glycol (PEG) linker containing a maleimide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Mal-amido-PEG4-NHS is synthesized through a series of chemical reactions involving the conjugation of maleimide and NHS ester to a PEG chain. The typical synthetic route involves the following steps:

    Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC), to form an intermediate.

    Conjugation with Maleimide: The activated PEG intermediate is then reacted with maleimide to form a PEG-maleimide conjugate.

    Conjugation with NHS Ester: The PEG-maleimide conjugate is further reacted with NHS ester to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-amido-PEG4-NHS undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mal-amido-PEG4-NHS has a wide range of applications in scientific research:

Comparison with Similar Compounds

Mal-amido-PEG4-NHS is unique due to its combination of a maleimide group and an NHS ester linked through a PEG chain. Similar compounds include:

This compound stands out due to its balanced hydrophilicity, reactivity, and stability, making it a versatile tool in various scientific and industrial applications.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O11/c26-17(5-8-24-18(27)1-2-19(24)28)23-7-10-33-12-14-35-16-15-34-13-11-32-9-6-22(31)36-25-20(29)3-4-21(25)30/h1-2H,3-16H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRYGQJQNPJNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679820
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756525-99-2
Record name 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Maleinimido-3-oxo-7,10,13,16-tetraoxa-4-azanonadecan-19-oic acid succinimidyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.